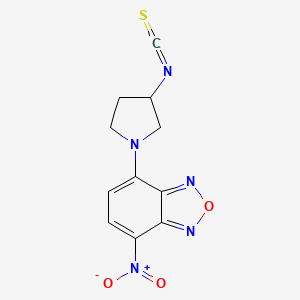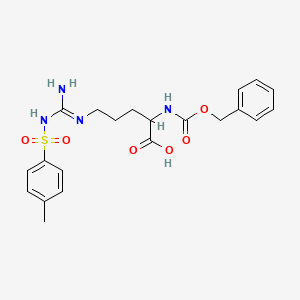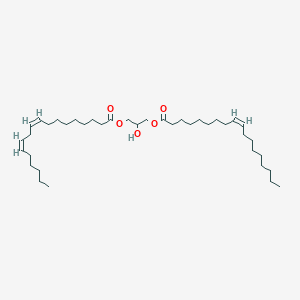
rac 1-Oleoyl-3-linoleoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Oleoyl-3-linoleoylglycerol: is a glycerolipid compound with the molecular formula C39H70O5 and a molecular weight of 618.97 g/mol . It is a type of diglyceride where the acyl groups at positions 1 and 3 are oleoyl and linoleoyl, respectively . This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-linoleoylglycerol typically involves the esterification of glycerol with oleic acid and linoleic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer higher specificity and yield. The process involves the transesterification of triglycerides with oleic and linoleic acids in the presence of lipase enzymes .
Analyse Des Réactions Chimiques
Types of Reactions: rac 1-Oleoyl-3-linoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleoyl and linoleoyl groups can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.
Substitution: The ester bonds can be hydrolyzed or transesterified to form different glycerolipid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium (Pd) catalyst.
Substitution: Acid or base catalysts such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Monoacylglycerols and free fatty acids.
Applications De Recherche Scientifique
rac 1-Oleoyl-3-linoleoylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in lipid analysis and as a substrate in enzymatic studies.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, food products, and biofuels
Mécanisme D'action
The mechanism of action of rac 1-Oleoyl-3-linoleoylglycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing cellular signaling pathways. The compound is also a substrate for lipases and other enzymes, leading to the production of bioactive lipid mediators .
Comparaison Avec Des Composés Similaires
- 1-Oleoyl-2-linoleoylglycerol
- 1-Oleoyl-3-palmitoylglycerol
- 1-Oleoyl-3-stearoylglycerol
Comparison: rac 1-Oleoyl-3-linoleoylglycerol is unique due to the specific positioning of the oleoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it has different melting points, solubility, and reactivity, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C39H70O5 |
|---|---|
Poids moléculaire |
619.0 g/mol |
Nom IUPAC |
[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- |
Clé InChI |
GREDRAMJRDQWEJ-LTEAFHAISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



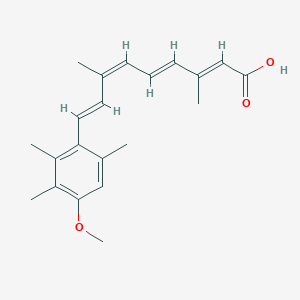
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

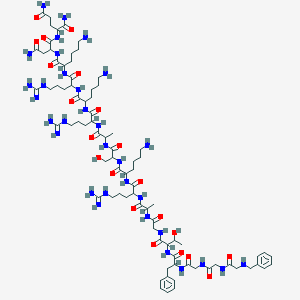
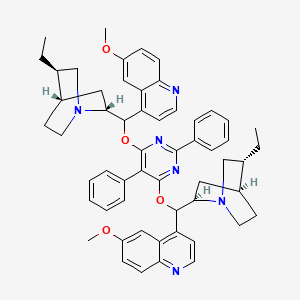

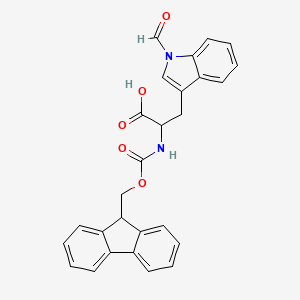
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
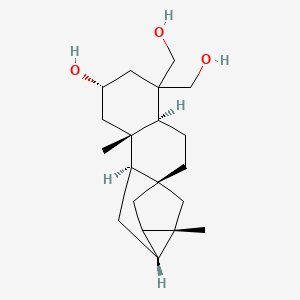
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

